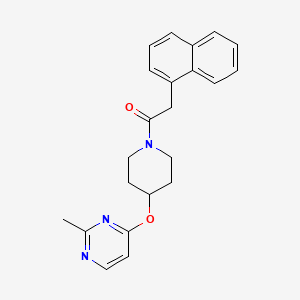

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 2-methylpyrimidin-4-yloxy group at the 4-position and a naphthalen-1-yl ethanone moiety.

Properties

IUPAC Name |

1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-23-12-9-21(24-16)27-19-10-13-25(14-11-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,12,19H,10-11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVRKKJYIYYORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

Formation of the pyrimidine moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a base and a solvent.

Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Coupling with the naphthalene ring: This step may involve the use of coupling reagents and catalysts to form the final product.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions.

Scientific Research Applications

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties.

Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the pathways involved may vary based on the context of its application. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of a 2-methylpyrimidinyloxy group and naphthalene system positions it as a candidate for selective kinase or receptor modulation. Structural analogs highlight the importance of heterocycle choice (pyrimidine vs. pyrazolopyrimidine) and substituent polarity in tuning bioavailability and target engagement. Further studies should explore radiolabeled derivatives (as in ) and comparative binding assays against kinases (e.g., EGFR, VEGFR) to validate hypotheses derived from structural comparisons.

Biological Activity

The compound 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 298.34 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a naphthalene group, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 2097917-83-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine moiety is often associated with antimicrobial activity , while the pyrimidine component may enhance enzyme inhibition and receptor binding capabilities. The naphthalene structure can also contribute to aromatic stacking interactions , which are crucial for binding affinity in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives containing piperidine rings have shown efficacy against various bacterial strains. In vitro studies demonstrated that the compound could inhibit the growth of both gram-positive and gram-negative bacteria, although specific data for this compound remains limited.

Anticancer Activity

A study involving similar piperidine derivatives reported moderate to significant efficacy against human breast cancer cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, suggesting potential as anticancer agents. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cancer cell proliferation . The inhibition of DHODH has been associated with reduced cell viability in cancer models.

Study 1: Antimicrobial Efficacy

In a comparative study, several piperidine derivatives were synthesized and tested against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL for some derivatives .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of related compounds, a series of piperidine-based molecules were evaluated against human breast cancer cell lines (MCF7). The results showed that certain derivatives had IC50 values less than 20 µM, indicating strong cytotoxic effects compared to control treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.